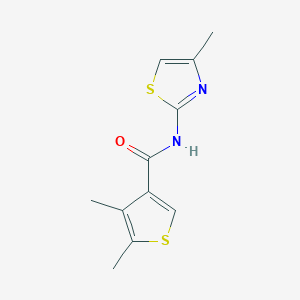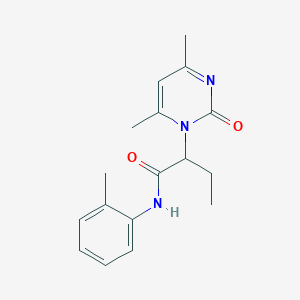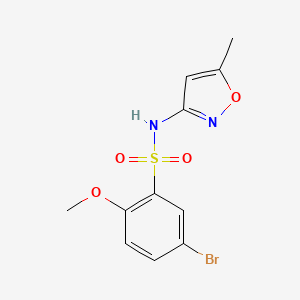![molecular formula C22H19NO5 B5169007 3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5169007.png)
3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation and survival. It also induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. In addition, it has been found to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It also possesses neuroprotective properties and improves cognitive function. In addition, it has been investigated for its potential use as a building block for organic semiconductors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide in lab experiments include its potent anti-cancer and neuroprotective properties, as well as its potential use in materials science. However, its limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the research on 3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide. These include:
1. Further investigation of its mechanism of action and potential applications in cancer treatment, neurological disorders, and materials science.
2. Development of more efficient synthesis methods to improve the yield and purity of the final product.
3. Exploration of its potential use as a building block for organic semiconductors and other materials science applications.
4. Investigation of its potential side effects and toxicity in order to ensure its safety for use in humans.
5. Development of more advanced drug delivery systems to improve the efficacy and specificity of its anti-cancer and neuroprotective effects.
In conclusion, this compound is a chemical compound with significant potential applications in various fields, including cancer treatment, neurological disorders, and materials science. Its potent anti-cancer and neuroprotective properties, as well as its potential use as a building block for organic semiconductors, make it an exciting area of research for the scientific community. Further investigation is needed to fully understand its mechanism of action and potential applications, as well as to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of 3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxydibenzo[b,d]furan-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride and subsequent acylation with benzoyl chloride. The final product is obtained through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been studied for its potential applications in various fields, including cancer treatment, neurological disorders, and materials science. In cancer treatment, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, it has been shown to possess neuroprotective properties and improve cognitive function. In materials science, it has been investigated for its potential use as a building block for organic semiconductors.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-25-18-9-8-13(10-21(18)27-3)22(24)23-16-12-19-15(11-20(16)26-2)14-6-4-5-7-17(14)28-19/h4-12H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLIUETWJAGWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-(3,4-dimethylphenyl)butanamide](/img/structure/B5168940.png)
![ethyl 2-methyl-4-{[4-(4-morpholinyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride](/img/structure/B5168946.png)


![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline](/img/structure/B5168980.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5168993.png)


![4-[(dibenzylamino)methyl]-3-biphenylol](/img/structure/B5169006.png)
![4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5169012.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5169019.png)
